molecular formula C18H15N5O B15244367 5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922187-01-7

5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15244367
CAS No.: 922187-01-7
M. Wt: 317.3 g/mol
InChI Key: QVRSDZPJRVQWGE-UHFFFAOYSA-N
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Description

5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a synthetic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenoxyphenylhydrazine with 5-methyl-4,6-dichloropyrimidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

Compared to similar compounds, 5-METHYL-6-(4-PHENOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE stands out due to its unique phenoxyphenyl substituent, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature contributes to its potent biological activity and makes it a valuable scaffold for drug development.

Properties

CAS No.

922187-01-7

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

5-methyl-6-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H15N5O/c1-12-16(17(19)23-18(22-12)20-11-21-23)13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-11H,19H2,1H3

InChI Key

QVRSDZPJRVQWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)OC4=CC=CC=C4)N

Origin of Product

United States

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